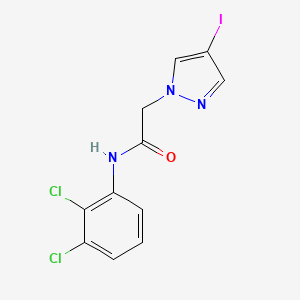
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DIPA is a pyrazole-based compound that has been synthesized through several methods, including the reaction of 2,3-dichloroaniline with 4-iodopyrazole and acetic anhydride.
作用機序
The mechanism of action of DIPA is not fully understood. However, studies have suggested that DIPA exerts its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. Additionally, DIPA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DIPA has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, DIPA has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
実験室実験の利点と制限
One of the advantages of DIPA is its potent anticancer activity against various cancer cell lines. Additionally, DIPA has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory and viral diseases. However, one of the limitations of DIPA is its relatively low solubility in water, which can make it challenging to work with in some lab experiments.
将来の方向性
There are several future directions for the study of DIPA. One potential direction is to explore the use of DIPA in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of DIPA and its potential applications in the treatment of inflammatory and viral diseases. Finally, the development of more efficient synthesis methods for DIPA could facilitate its use in various research applications.
Conclusion:
In conclusion, DIPA is a pyrazole-based compound that has gained significant attention from the scientific community due to its potential applications in various fields. DIPA has been shown to exhibit potent anticancer activity against various cancer cell lines, possess anti-inflammatory and antiviral properties, and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the mechanism of action of DIPA and explore its potential applications in various fields.
合成法
The synthesis of DIPA involves the reaction of 2,3-dichloroaniline with 4-iodopyrazole and acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst such as anhydrous zinc chloride. The product is then purified through recrystallization to obtain pure DIPA.
科学的研究の応用
DIPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DIPA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DIPA has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-iodopyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2IN3O/c12-8-2-1-3-9(11(8)13)16-10(18)6-17-5-7(14)4-15-17/h1-5H,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPNOGOWUKLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)
![3,12,12b-trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B5970757.png)
![tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5970763.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide](/img/structure/B5970768.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)
![ethyl 4-({[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5970801.png)

![2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5970817.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5970818.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5970855.png)
![2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970861.png)